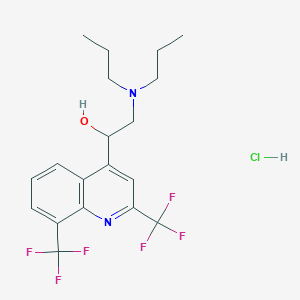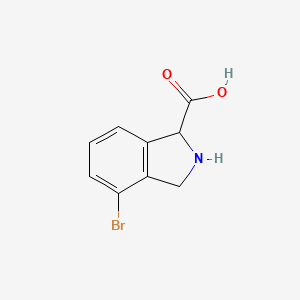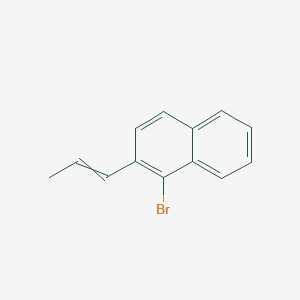
1-Bromo-2-prop-1-en-1-ylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-((E)-prop-1-enyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom attached to the naphthalene ring and a prop-1-enyl group in the E-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form 1-bromonaphthalene . The subsequent step involves the coupling of 1-bromonaphthalene with a suitable prop-1-enyl precursor under specific reaction conditions .
Industrial Production Methods
Industrial production of 1-bromo-2-((E)-prop-1-enyl)naphthalene may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods often focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-((E)-prop-1-enyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium cyanide (NaCN) in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of nitriles.
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of reduced naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-((E)-prop-1-enyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-2-((E)-prop-1-enyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution and other reaction pathways . The bromine atom and the prop-1-enyl group play crucial roles in determining the reactivity and interaction of the compound with various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but with a methyl group instead of a prop-1-enyl group.
1-Bromonaphthalene: Lacks the prop-1-enyl group, making it less reactive in certain reactions.
Uniqueness
1-Bromo-2-((E)-prop-1-enyl)naphthalene is unique due to the presence of both the bromine atom and the prop-1-enyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H11Br |
|---|---|
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
1-bromo-2-prop-1-enylnaphthalene |
InChI |
InChI=1S/C13H11Br/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-9H,1H3 |
InChI-Schlüssel |
FISDLGMUDYGOCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=C(C2=CC=CC=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
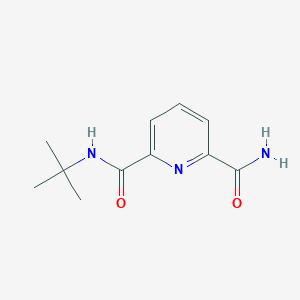
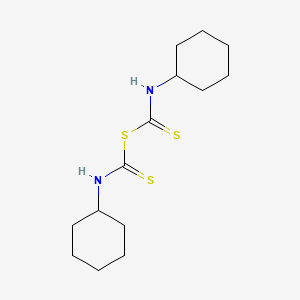


![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


acetate](/img/structure/B14008377.png)
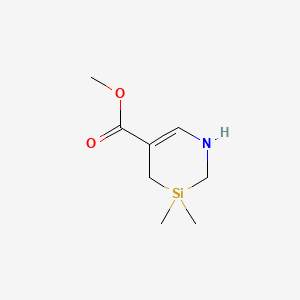
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
